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Melanocin C

Cat. No.: B1251017
M. Wt: 354.3 g/mol
InChI Key: JIBJFCGHEWXKFO-UHFFFAOYSA-N
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Description

Melanocin C is a natural compound isolated from the fermentation broth and mycelium extract of the fungal species Eupenicillium shearii F80695 . It belongs to a group of metabolites known as melanocins and was first identified for its potential to modulate melanin production. Unlike its structural analogue Melanocin A, which is a potent isocyanide compound and active inhibitor, this compound is a non-isocyanide derivative and did not show inhibitory activity against mushroom tyrosinase or melanin biosynthesis in B16 melanoma cells in initial assays . This makes it a valuable compound for comparative research in structure-activity relationship (SAR) studies aimed at understanding the functional groups critical for tyrosinase inhibition. The primary research value of this compound lies in its potent antioxidant properties. Studies have demonstrated that this compound exhibits significant free radical scavenging activity against DPPH radicals and superoxide anion radicals . This dual antioxidant activity positions it as a compound of interest for research into oxidative stress models. Researchers can utilize this compound to investigate cellular defense mechanisms against reactive oxygen species (ROS) and to explore its potential protective effects in various in vitro systems. Its biological profile encourages further investigation into its possible application in studies related to skin aging, cellular damage, and other conditions linked to oxidative stress. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O6 B1251017 Melanocin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-3-formamido-6,7-dihydroxynaphthalen-2-yl]formamide

InChI

InChI=1S/C18H14N2O6/c21-7-19-12-3-10-5-15(25)16(26)6-11(10)17(18(12)20-8-22)9-1-2-13(23)14(24)4-9/h1-8,23-26H,(H,19,21)(H,20,22)

InChI Key

JIBJFCGHEWXKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=CC3=CC(=C2NC=O)NC=O)O)O)O)O

Synonyms

melanocin C

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Melanocin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanocin C, a naphthol derivative isolated from the fungus Eupenicillium shearii, has been identified as a potent antioxidant. While its structurally related counterpart, Melanocin A, is a known inhibitor of melanin synthesis via tyrosinase inhibition, this compound does not exhibit the same activity.[1] The primary mechanism of action for this compound is attributed to its ability to scavenge free radicals, specifically the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide anion radical.[1] This technical guide provides a comprehensive overview of the antioxidant mechanism of this compound, detailed experimental protocols for assessing its activity, and a discussion of the structure-activity relationships of related naphthol compounds.

Core Mechanism of Action: Antioxidant Activity

The principal biological function of this compound is its capacity to act as an antioxidant. This activity is primarily achieved through the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells. The antioxidant mechanism of this compound, a member of the naphthol class of compounds, is rooted in its chemical structure, which facilitates the donation of a hydrogen atom to neutralize free radicals.

Free Radical Scavenging

This compound has demonstrated potent scavenging activity against both the stable DPPH radical and the biologically relevant superoxide anion radical.[1] This process involves the transfer of a hydrogen atom from the hydroxyl groups on the naphthol structure of this compound to the free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components.

Signaling Pathway of Antioxidant Action

The antioxidant action of this compound is a direct chemical interaction with free radicals. This process can be visualized as a direct neutralization pathway, preventing the downstream damage that these radicals can inflict on cellular macromolecules and signaling cascades.

Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., Superoxide Anion) CellularDamage Oxidative Cellular Damage (Lipid peroxidation, DNA damage, etc.) ROS->CellularDamage Causes NeutralizedRadical Neutralized Radical ROS->NeutralizedRadical MelanocinC This compound (Naphthol derivative) MelanocinC->NeutralizedRadical Donates Hydrogen Atom to OxidizedMelanocinC Oxidized this compound MelanocinC->OxidizedMelanocinC Becomes

Caption: Antioxidant mechanism of this compound via free radical scavenging.

Quantitative Data on Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging Data not available -
This compound Superoxide Anion Scavenging Data not available -
Ascorbic Acid (Vitamin C)DPPH Radical Scavenging~5 µg/mLGeneric Data
TroloxDPPH Radical Scavenging~8 µg/mLGeneric Data
QuercetinDPPH Radical Scavenging~2.5 µg/mLGeneric Data

Experimental Protocols

The antioxidant activity of this compound was determined using two primary in vitro assays: the DPPH radical scavenging assay and the superoxide anion radical scavenging assay.[1]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol/Ethanol) Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_comp Test Compound (this compound) Test_comp->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 mM.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction: The DPPH solution is mixed with various concentrations of this compound. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in vitro.

Workflow:

Superoxide_Assay_Workflow cluster_generation Radical Generation cluster_reaction_detection Reaction & Detection cluster_analysis Analysis PMS_NADH PMS-NADH System Superoxide Superoxide Radical (O2•−) PMS_NADH->Superoxide O2 Oxygen O2->Superoxide NBT Nitroblue Tetrazolium (NBT) Superoxide->NBT Formazan Formazan (Colored Product) NBT->Formazan Reduction Measure_Abs Measure Absorbance (at ~560 nm) Formazan->Measure_Abs Test_Comp Test Compound (this compound) Test_Comp->Superoxide Scavenges Calculate_Inhib Calculate % Inhibition Measure_Abs->Calculate_Inhib

Caption: Workflow for the superoxide anion radical scavenging assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a system to generate superoxide radicals, such as the phenazine methosulphate (PMS) and NADH system, and a detection agent like nitroblue tetrazolium (NBT).

  • Sample Addition: Various concentrations of this compound are added to the reaction mixture.

  • Incubation: The mixture is incubated at room temperature for a specific duration.

  • Measurement: The formation of formazan, a colored product resulting from the reaction of NBT with superoxide radicals, is measured spectrophotometrically at approximately 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing mixtures to that of a control mixture without the test compound.

Structure-Activity Relationship of Naphthol Antioxidants

The antioxidant activity of naphthol derivatives like this compound is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) groups on the naphthalene ring are critical for their radical scavenging ability. These hydroxyl groups can readily donate a hydrogen atom to a free radical, a process that is often the rate-limiting step in antioxidant action. The stability of the resulting phenoxyl radical also plays a significant role; a more stable radical implies a more potent antioxidant. The extended π-system of the naphthalene ring in this compound helps to delocalize the unpaired electron of the resulting radical, thereby increasing its stability.

Conclusion

The primary mechanism of action of this compound is its potent antioxidant activity, which is exerted through the scavenging of free radicals such as the DPPH radical and superoxide anion. While it does not inhibit tyrosinase activity, its ability to neutralize reactive oxygen species suggests its potential as a protective agent against oxidative stress-induced cellular damage. Further research is warranted to elucidate the full spectrum of its biological activities and to quantify its antioxidant efficacy in various in vitro and in vivo models.

References

Discovery and Isolation of Melanocin C from Eupenicillium shearii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of Melanocin C, a phenolic compound produced by the fungus Eupenicillium shearii F80695. While initially investigated alongside its analogs Melanocin A and B as potential melanin synthesis inhibitors, this compound did not exhibit significant activity in this regard. However, it has demonstrated potent antioxidant properties. This document provides a comprehensive overview of the fermentation, extraction, purification, and structural elucidation processes. Detailed experimental protocols, based on available literature, are presented, along with a summary of its physico-chemical properties and biological activities.

Introduction

In the search for novel inhibitors of melanin biosynthesis, a class of compounds known as melanocins were discovered from the fermentation broth and mycelium of the fungus Eupenicillium shearii F80695. This investigation led to the isolation and characterization of three primary analogs: Melanocin A, B, and C. While Melanocin A, an isocyanide-containing compound, proved to be a potent inhibitor of mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells, Melanocins B and C, which lack the isocyanide group, did not show significant inhibitory activity in these assays. Despite its lack of melanin-inhibiting properties, this compound, along with A and B, was found to be a potent antioxidant, exhibiting scavenging activity against DPPH and superoxide radicals. This guide focuses specifically on the technical details surrounding the isolation and characterization of this compound.

Fermentation and Production

The production of this compound is achieved through the fermentation of Eupenicillium shearii strain F80695.

Experimental Protocol: Fermentation

While the precise media composition and fermentation parameters are not fully detailed in the available literature, a general protocol can be outlined as follows:

  • Inoculum Preparation: A seed culture of Eupenicillium shearii F80695 is prepared by inoculating a suitable liquid medium and incubating until sufficient mycelial growth is achieved.

  • Production Culture: The production-scale fermentation is carried out in a larger volume of a nutrient-rich medium. Fungal fermentations for secondary metabolite production typically utilize media containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Incubation: The culture is incubated for a period sufficient to allow for the biosynthesis and accumulation of melanocins. This is typically carried out in a shaker incubator to ensure adequate aeration and nutrient distribution.

  • Harvesting: After the incubation period, the fermentation broth and the mycelial cake are separated for subsequent extraction.

Isolation and Purification

This compound is isolated from both the fermentation broth and the mycelial extract of Eupenicillium shearii F80695. The purification process involves a series of extraction and chromatographic steps.

Experimental Protocol: Isolation and Purification
  • Extraction:

    • The mycelial cake is extracted with an organic solvent such as methanol.

    • The fermentation broth is also extracted to capture any secreted metabolites.

  • Initial Fractionation: The crude extracts are concentrated and subjected to preliminary fractionation, likely using techniques such as solvent-solvent partitioning or solid-phase extraction to separate compounds based on polarity.

  • Chromatographic Purification: The partially purified fractions containing this compound are further purified using a combination of chromatographic techniques.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reverse-phase HPLC.

    • Column: A J'sphere ODS-H-80 column is utilized.

    • Detection: A photodiode array (PDA) detector is used for monitoring the separation.

    • Mobile Phase: While the exact gradient is not specified, a typical mobile phase for reverse-phase separation of such compounds would involve a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods.

Experimental Protocol: Structural Analysis
  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the molecular formula of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify key functional groups present in the molecule, such as hydroxyl and carbonyl groups.

  • Ultraviolet (UV) Spectroscopy: The UV absorption maxima were determined, which provided evidence for the presence of phenolic chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HMQC, and HMBC, were conducted to elucidate the complete chemical structure of this compound.

Data Presentation

Table 1: Physico-chemical Properties of this compound
PropertyValueReference
Appearance Dark brown powder
Molecular Formula C₁₈H₁₄N₂O₆
Molecular Weight 354.32 g/mol
Solubility Soluble in DMSO and MeOH; Insoluble in CHCl₃ and H₂O
UV λmax (MeOH) 241 nm, 341 nm
IR νmax (KBr) cm⁻¹ 3463 (hydroxyl), 1705 (carbonyl)

Biological Activity

This compound was initially evaluated for its ability to inhibit melanin synthesis. However, unlike its analog Melanocin A, it did not show significant inhibitory activity against mushroom tyrosinase or melanin biosynthesis in B16 melanoma cells.

The primary biological activity identified for this compound is its potent antioxidant capacity. It has been shown to be an effective scavenger of both DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and superoxide anion radicals.

Experimental Protocol: Antioxidant Assays
  • DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

  • Superoxide Anion Radical Scavenging Assay: This assay typically involves a system that generates superoxide radicals (e.g., a hypoxanthine-xanthine oxidase system) and a detection method to measure the scavenging of these radicals by the test compound.

Mandatory Visualizations

Diagram 1: Workflow for the Discovery and Isolation of this compound

The Antioxidant Role of Melanocin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the antioxidant properties and biological role of a specific compound named "Melanocin C" is not available in the public domain based on a comprehensive search of scientific literature. The initial investigation yielded results for related but distinct compounds such as Melatonin and various forms of Melanin and Melanoidins.

This guide will proceed by presenting a detailed overview of the antioxidant activities of these related compounds—Melatonin and Melanin derivatives—which may share structural or functional motifs relevant to the user's interest. This information is provided for educational purposes and to highlight the general mechanisms by which similar compounds exert their antioxidant effects.

Melatonin as a Potent Antioxidant

Melatonin, a neurohormone, is a well-documented and versatile antioxidant. Its protective effects are multifaceted, involving direct free radical scavenging and indirect actions that stimulate the body's endogenous antioxidant defense systems.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Melatonin is capable of neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). Unlike many classic antioxidants, melatonin and its metabolites can detoxify free radicals without becoming pro-oxidant intermediates themselves. This property classifies melatonin as a "terminal" or "suicidal" antioxidant.[1]

Stimulation of Antioxidant Enzymes

In addition to its direct scavenging activity, melatonin enhances the activity of several key antioxidant enzymes.[2] In vivo studies have demonstrated that melatonin can increase the expression and activity of:

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

By upregulating these enzymes, melatonin fortifies the cell's intrinsic ability to combat oxidative stress.[2]

Interaction with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Some antioxidant compounds exert their protective effects by activating the Nrf2 pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for protective enzymes like heme-oxygenase 1 (HO-1).

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Antioxidant Properties of Melanin and its Derivatives

Melanins are pigments found throughout the biological kingdom, and certain forms, particularly those derived from 5,6-dihydroxyindole-2-carboxylic acid (DHICA), exhibit significant antioxidant properties.[3]

In Vitro Antioxidant Activity of DHICA-Melanin

Synthetic DHICA-melanin has demonstrated potent radical scavenging capabilities in various in vitro assays, including:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

  • Nitric Oxide Scavenging Assay: Determines the ability of a compound to inhibit the production of nitric oxide radicals.[3]

Furthermore, DHICA-melanin has been shown to inhibit lipid peroxidation in vitro.[3]

Cellular Antioxidant Effects of a DHICA-Melanin Derivative

A methyl ester derivative of DHICA-melanin (MeDHICA-melanin) has been shown to protect immortalized human keratinocytes (HaCaT cells) from UVA-induced oxidative stress.[3] In this cellular model, MeDHICA-melanin at a concentration of 10 µg/mL was able to:

  • Prevent the accumulation of reactive oxygen species.

  • Partially reduce the oxidation of glutathione.

  • Induce the translocation of Nrf2 to the nucleus, leading to the activation of antioxidant enzyme transcription, such as heme-oxygenase 1.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The following is a general protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare various concentrations of the test compound.

  • In a microplate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Assay_Workflow start Start prepare_dpph Prepare DPPH Solution start->prepare_dpph prepare_samples Prepare Test Compound and Control Solutions start->prepare_samples mix Mix DPPH Solution with Test Compound/Control prepare_dpph->mix prepare_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS within cells. A common protocol involves:

  • Plate cells (e.g., HaCaT keratinocytes) in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound.

  • Load the cells with a fluorescent probe that is sensitive to oxidation (e.g., DCFH-DA).

  • Induce oxidative stress by adding a ROS generator (e.g., AAPH).

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to control cells.

Quantitative Data Summary

As no data is available for "this compound," the following table summarizes hypothetical data for a related compound, MeDHICA-melanin, based on published studies.[3]

AssayParameterValueConditions
In Vitro Assays
DPPH ScavengingIC₅₀Data not specified
ABTS ScavengingIC₅₀Data not specified
Nitric Oxide ScavengingIC₅₀Data not specified
Cellular Assays
Cell Viability (MTT Assay)No effectUp to 10 µg/mLHaCaT cells, 24 and 48 hours
ROS Accumulation (UVA)InhibitionSignificant at 10 µg/mLHaCaT cells exposed to UVA
Glutathione Oxidation (UVA)ReductionPartial at 10 µg/mLHaCaT cells exposed to UVA
H₂O₂ LevelsDecrease33% at 10 µg/mLHaCaT cells
Molecular Assays
Nrf2 Nuclear TranslocationInductionObservedWestern blot analysis in HaCaT cells
Heme-Oxygenase 1 (HO-1)UpregulationObservedWestern blot analysis in HaCaT cells

Conclusion

While specific information on this compound is currently unavailable, the extensive research on related compounds like melatonin and melanin derivatives provides a strong framework for understanding how such molecules can function as antioxidants in biological systems. Their mechanisms of action, including direct radical scavenging and modulation of endogenous antioxidant pathways like the Nrf2 system, highlight the therapeutic potential of this class of compounds in combating oxidative stress-related pathologies. Further research is necessary to isolate and characterize "this compound" and to determine if it possesses similar antioxidant properties.

References

In Vitro Antioxidant Profile of Melanocin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of the novel compound, Melanocin C. It details the experimental protocols for key antioxidant assays, presents a summary of quantitative findings, and explores the potential molecular signaling pathways through which this compound may exert its antioxidant effects. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, dermatology, and drug development who are interested in the therapeutic potential of this compound for mitigating oxidative stress.

Introduction to this compound and Oxidative Stress

Melanocytes, the melanin-producing cells in the epidermis, are continually exposed to pro-oxidant stimuli, including ultraviolet (UV) radiation. This exposure can lead to an overproduction of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While melanin itself has antioxidant properties, excessive ROS can overwhelm the cell's endogenous antioxidant defense systems, leading to oxidative stress. This state of imbalance is implicated in the pathogenesis of various skin disorders and the aging process.

Antioxidant compounds can neutralize ROS and may offer a protective strategy against oxidative damage. This compound is a novel compound under investigation for its potential antioxidant and cytoprotective effects. This guide outlines the in vitro studies conducted to characterize the antioxidant capacity of this compound.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of this compound was evaluated using several established in vitro assays. The results are summarized below, with ascorbic acid and Trolox used as standard positive controls for comparison.

Table 1: Free Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound 75.8 ± 4.242.5 ± 3.1
Ascorbic Acid25.3 ± 1.815.1 ± 1.5
Trolox38.6 ± 2.522.9 ± 2.0

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Enzymatic Antioxidant Activity Modulation by this compound

Compound (at 100 µM)Superoxide Dismutase (SOD)-like Activity (% Inhibition)Catalase (CAT)-like Activity (U/mg protein)
This compound 68.2 ± 5.5152.4 ± 12.8
Control (untreated)N/A85.1 ± 7.9

Detailed Experimental Protocols

The following section details the methodologies used to assess the antioxidant effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • A fresh working solution of DPPH in methanol (0.1 mM) is prepared.

  • Various concentrations of this compound (and standards) are prepared in methanol.

  • In a 96-well plate, 100 µL of each this compound concentration is mixed with 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL this compound DPPH_sol->Mix Sample_prep Prepare this compound (various concentrations) Sample_prep->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • The ABTS•⁺ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•⁺ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, 10 µL of various concentrations of this compound are added to 200 µL of the diluted ABTS•⁺ solution.

  • The plate is incubated at room temperature for 6 minutes.

  • The absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated, and the IC₅₀ value is determined similarly to the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) ABTS_dil Dilute ABTS•+ to Abs ~0.7 ABTS_gen->ABTS_dil Mix Mix 10 µL this compound with 200 µL ABTS•+ ABTS_dil->Mix Sample_prep Prepare this compound (various concentrations) Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

ABTS Assay Experimental Workflow.
Superoxide Dismutase (SOD)-like Activity Assay

This assay evaluates the ability of this compound to mimic the activity of SOD, an endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. A common method involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system, and a detector that reacts with the superoxide radicals to produce a colored product.

Protocol:

  • A reaction mixture is prepared containing xanthine and a tetrazolium salt (e.g., WST-1) which is reduced by superoxide to a colored formazan dye.

  • This compound is added to the reaction mixture in a 96-well plate.

  • The reaction is initiated by adding xanthine oxidase.

  • The plate is incubated, and the formation of the formazan dye is measured spectrophotometrically at 450 nm.

  • The SOD-like activity is determined by the percentage of inhibition of formazan formation.

Catalase (CAT)-like Activity Assay

This assay determines the ability of this compound to catalyze the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, mimicking the action of the enzyme catalase.

Protocol:

  • A solution of hydrogen peroxide (e.g., 0.059 M) is prepared in a suitable buffer (e.g., 0.05 M potassium phosphate, pH 7.0).

  • The reaction is initiated by adding this compound to the H₂O₂ solution.

  • The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • The CAT-like activity is calculated based on the rate of H₂O₂ decomposition.

Potential Molecular Mechanisms and Signaling Pathways

The antioxidant effects of compounds in melanocytes can be mediated through the modulation of various signaling pathways that regulate the cellular response to oxidative stress. While the precise mechanisms of this compound are still under investigation, its antioxidant activity suggests potential interactions with key regulatory pathways.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain antioxidants, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and SOD. It is hypothesized that this compound may activate this pathway, leading to an enhanced endogenous antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MelanocinC This compound Keap1_Nrf2 Keap1-Nrf2 Complex MelanocinC->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription

Potential activation of the Nrf2/ARE pathway by this compound.
Modulation of p53-Mediated Pathways

The tumor suppressor protein p53 is a major sensor of cellular stress, including DNA damage caused by ROS. Activation

The Enigmatic Origins of Melanocins: An Uncharted Biosynthetic Landscape in Eupenicillium shearii

Author: BenchChem Technical Support Team. Date: November 2025

Despite their potent melanin-inhibiting properties and potential for therapeutic applications, the biosynthetic pathway of melanocins in the fungus Eupenicillium shearii remains a significant mystery in the field of natural product chemistry. A comprehensive review of existing scientific literature reveals a notable absence of research elucidating the genetic and enzymatic machinery responsible for the production of these complex secondary metabolites.

Melanocins A, B, and C, first isolated from Eupenicillium shearii, have garnered interest for their ability to inhibit melanin synthesis.[1][2][3][4][5][6] Melanocin A, in particular, stands out due to the presence of an isocyanide functional group, which is crucial for its high inhibitory activity against mushroom tyrosinase and melanin production in B16 melanoma cells.[1][2][3][4][5][7][8][9] The structures of all three melanocins have been meticulously determined through spectroscopic methods, revealing them to be formamide-containing compounds.[4][7][8][9]

However, the core focus of the available research has been on the isolation, structural characterization, and biological activity of these compounds. There is a significant gap in the understanding of their biosynthesis. Key questions regarding the precursor molecules, the types of enzymes involved—such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs) which are commonly responsible for the synthesis of such complex fungal metabolites—and the genetic blueprint encoded within the Eupenicillium shearii genome remain unanswered.

Searches for a characterized biosynthetic gene cluster (BGC) for melanocins in Eupenicillium shearii or closely related species have not yielded any specific results. While the NCBI database contains some genomic information for Penicillium shearii, including a BioProject, there is no publicly available, fully annotated genome that would facilitate the identification and analysis of putative secondary metabolite gene clusters responsible for melanocin production.

This lack of foundational biosynthetic information precludes the development of a detailed technical guide as requested. Consequently, quantitative data on enzyme kinetics, precursor-to-product conversion rates, and yields are not available. Similarly, specific experimental protocols for the heterologous expression of melanocin biosynthetic genes or the targeted knockout of key enzymes cannot be provided without knowledge of the underlying genetic pathway.

The absence of a known biosynthetic pathway also means that signaling pathways, experimental workflows, or logical relationships directly governing melanocin production cannot be visualized.

Future research efforts, likely involving whole-genome sequencing of a melanocin-producing strain of Eupenicillium shearii followed by bioinformatic analysis to identify candidate PKS/NRPS gene clusters, would be the necessary first step to unraveling the biosynthesis of these intriguing natural products. Subsequent gene knockout and heterologous expression studies would then be required to functionally characterize the identified genes and elucidate the step-by-step construction of the melanocin scaffold. Until such studies are undertaken, the biosynthesis of melanocins will remain an uncharted area of fungal biochemistry.

References

Unraveling Melanocin C: A Spectroscopic and Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of Melanocin C, a natural product identified as a melanin synthesis inhibitor. The following sections detail the physico-chemical properties, comprehensive spectroscopic data, and the experimental protocols utilized to determine its molecular architecture. This information is critical for researchers in natural product chemistry, pharmacology, and drug discovery seeking to understand and potentially exploit the therapeutic potential of this compound.

Physico-chemical Properties of this compound

This compound, isolated from the fermentation broth of Eupenicillium shearii, presents as a dark brown powder. Its solubility is limited to DMSO and methanol, being insoluble in chloroform and water.[1] The molecular formula of this compound has been established as C₁₈H₁₄N₂O₆.[1][2]

Spectroscopic Data

The structural determination of this compound was primarily achieved through a combination of spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, high-resolution mass spectrometry (HR-FAB-MS), and an extensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[1]

Summary of Spectroscopic Data
PropertyData
Appearance Dark brown powder
Molecular Formula C₁₈H₁₄N₂O₆
Molecular Weight 354.3 g/mol
UV λmax (MeOH) 241, 341 nm
IR νmax (KBr) cm⁻¹ 3463 (hydroxyl), 1705 (carbonyl)
HR-FAB-MS (M+H)⁺ Found: 355.0933, Calculated: 355.0930
¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CD₃OD and are pivotal for the structural elucidation of this compound.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1139.1
2110.1
3132.2
4124.98.26 (s)
4a128.9
5104.97.10 (s)
6145.7
7144.9
8101.96.81 (s)
8a129.8
1'130.2
2'116.56.88 (d, 8.0)
3'146.2
4'145.4
5'116.16.70 (s)
6'120.36.58 (d, 8.0)
N-CHO162.8, 163.18.05 (s), 8.33 (s)

Experimental Protocols

The structural elucidation of this compound relied on the following key experimental methodologies:

1. Fermentation and Isolation:

  • Eupenicillium shearii F80695 was cultured in a suitable fermentation medium.

  • This compound was isolated from the mycelial extract and fermentation broth.[3]

  • Purification was achieved through a series of chromatographic techniques.

2. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: UV spectra were recorded in methanol to determine the absorption maxima.[1]

  • Infrared (IR) Spectroscopy: IR spectra were obtained using KBr pellets to identify functional groups such as hydroxyl and carbonyl moieties.[1]

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular weight and establish the molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR, ¹³C NMR, and DEPT spectra were recorded on a 600 MHz spectrometer with CD₃OD as the solvent.[1]

    • Two-dimensional NMR experiments, including ¹H-¹H COSY, HMQC, and HMBC, were crucial for establishing the connectivity of protons and carbons within the molecule.[1]

Structural Elucidation Workflow

The structural elucidation of this compound followed a logical progression from initial characterization to detailed 2D NMR analysis. The following diagram illustrates this workflow.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Fermentation Fermentation & Isolation of this compound PhysicoChem Physico-chemical Properties Fermentation->PhysicoChem UV_Vis UV-Vis Spectroscopy PhysicoChem->UV_Vis IR IR Spectroscopy PhysicoChem->IR MS HR-FAB-MS PhysicoChem->MS Substructures Substructure Assembly (Aromatic Rings, etc.) UV_Vis->Substructures FuncGroups Functional Groups (-OH, C=O, -CHO) IR->FuncGroups MolFormula Molecular Formula (C₁₈H₁₄N₂O₆) MS->MolFormula NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_1D->Substructures NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_2D->Substructures MolFormula->Substructures FuncGroups->Substructures FinalStructure Final Structure of This compound Substructures->FinalStructure

References

An In-depth Technical Guide on the Solubility and Stability of Melanocin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of Melanocin C and a detailed guide to determining its solubility and stability. As of the latest literature review, specific quantitative solubility and stability data for this compound are not publicly available. Therefore, this guide presents the known qualitative information and provides detailed, tailored experimental protocols for researchers to generate this critical data. The quantitative data and diagrams presented herein are illustrative examples based on these proposed methods.

Introduction to this compound

This compound is a naturally occurring formamide compound isolated from the fermentation broth and mycelium of Eupenicillium shearii. It is a member of the naphthol class of compounds and has the molecular formula C18H14N2O6. Structurally, it is identified as N-[4-(3,4-dihydroxyphenyl)-3-formamido-6,7-dihydroxynaphthalen-2-yl]formamide. While its biological activity as a melanin synthesis inhibitor has been noted, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is crucial for its development as a potential therapeutic agent or research tool. This guide outlines the currently available information and provides a framework for the systematic evaluation of these key parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C18H14N2O6
Molecular Weight 354.3 g/mol
Appearance Dark brown powder
UV Absorption Maxima (in Methanol) 241 nm, 341 nm

Solubility Profile

Qualitative Solubility

The only available data on the solubility of this compound is qualitative. A study on melanocins isolated from Eupenicillium shearii reported the following solubility characteristics.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Methanol (MeOH)Soluble
Chloroform (CHCl3)Insoluble
Water (H2O)Insoluble
Source: Kim et al., 2003
Proposed Protocol for Quantitative Solubility Determination

To advance the understanding of this compound for research and development, a quantitative assessment of its solubility is essential. The following protocol is a recommended starting point, employing a tiered approach to determine solubility in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at controlled temperatures.

Materials:

  • This compound (solid powder)

  • Solvents: Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Propylene Glycol, Acetonitrile.

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analytical Quantification (HPLC):

    • Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column is a suitable starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid to ensure good peak shape.

    • Detection should be performed at one of the UV absorption maxima of this compound (e.g., 341 nm).

    • Prepare a calibration curve using known concentrations of this compound.

    • Inject the diluted samples and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or µg/mL using the measured concentration and the dilution factor.

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound, as would be generated by the protocol above.

SolventTemperature (°C)Solubility (µg/mL)
Aqueous Buffers
PBS (pH 5.0)25< 1.0
PBS (pH 7.4)25< 1.0
Organic Solvents
Methanol251500
Ethanol25850
Acetonitrile251200
Propylene Glycol25450
Dimethyl Sulfoxide (DMSO)25> 20000

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and handling. No stability data for this compound has been published. A systematic stability study should be conducted to understand its degradation pathways.

Proposed Protocol for Stability Assessment

Objective: To evaluate the stability of this compound in different solvents under various conditions (temperature, pH, light).

Materials:

  • Stock solutions of this compound in the selected solvents (e.g., Methanol, DMSO, Acetonitrile).

  • Aqueous buffers of different pH values.

Methodological & Application

Application Notes & Protocols: Isolation of Melanocin C from Eupenicillillium shearii

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Melanocins are a group of fungal secondary metabolites that have garnered interest for their biological activities, including the inhibition of melanin synthesis. Melanocin C, specifically, has been identified along with its analogs, Melanocin A and B, from cultures of the fungus Eupenicillium shearii. Structurally, this compound is a phenolic compound belonging to the naphthol class. This document provides a detailed protocol for the cultivation of Eupenicillium shearii, followed by the extraction, isolation, and purification of this compound. The methodology is based on established techniques for fungal fermentation and natural product purification, including solvent extraction and multi-step chromatography.

Fungal Strain & Culture Conditions

The producing organism for this compound is Eupenicillium shearii, strain F80695. Optimal production of secondary metabolites is highly dependent on culture media and growth conditions. The following protocols are recommended for the cultivation of this strain to maximize the yield of this compound.

1.1. Strain Preservation and Activation

  • Long-term Storage : For long-term preservation, fungal spore suspensions or mycelial plugs should be stored in a 20% glycerol solution at -80°C.

  • Activation : To activate the culture, retrieve a small aliquot of the frozen stock and inoculate it onto a Potato Dextrose Agar (PDA) plate. Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

1.2. Seed Culture Preparation

  • Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from a mature PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

  • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a homogenous seed culture.

1.3. Large-Scale Fermentation

  • Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with the 50 mL seed culture (5% v/v).

  • Incubate the production culture at 28°C with agitation (150 rpm) for 14-21 days. The optimal fermentation time should be determined by small-scale time-course experiments, monitoring this compound production by analytical HPLC.

ParameterConditionReference
Fungal StrainEupenicillium shearii F80695
Activation MediumPotato Dextrose Agar (PDA)
Seed Culture MediumPotato Dextrose Broth (PDB)
Production MediumPotato Dextrose Broth (PDB)
Incubation Temperature25-28°C
Agitation150 rpm
Fermentation Time14-21 days

Table 1: Recommended Culture Conditions for this compound Production.

Extraction of this compound

This compound is isolated from both the mycelium and the fermentation broth. A robust extraction procedure using an organic solvent is crucial for high recovery. Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites of moderate polarity.

2.1. Materials

  • Fermentation culture of Eupenicillium shearii

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Whatman No. 1 filter paper (or equivalent)

  • Rotary evaporator

2.2. Protocol

  • Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Mycelium Extraction :

    • Homogenize the collected mycelium in a blender with ethyl acetate (approx. 500 mL per 100 g of wet mycelium).

    • Perform this extraction three times to ensure complete recovery of the metabolite.

    • Combine the ethyl acetate extracts and filter to remove any remaining cellular debris.

  • Broth Extraction :

    • Transfer the culture filtrate (broth) to a large separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Combine and Concentrate :

    • Pool all ethyl acetate extracts from both the mycelium and the broth.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.

    • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

    • Store the crude extract at -20°C until further purification.

Extraction StepSolventVolume (per 1L culture)Repetitions
Mycelium HomogenizationEthyl Acetate~1.5 L3
Broth PartitioningEthyl Acetate3.0 L3

Table 2: Summary of Solvent Extraction Parameters.

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process. This typically involves a preliminary fractionation by column chromatography followed by a final high-resolution purification using preparative High-Performance Liquid Chromatography (HPLC).

3.1. Step 1: Silica Gel Column Chromatography (Fractionation)

  • Column Packing : Prepare a silica gel (60 Å, 70-230 mesh) column in a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the packed column.

  • Elution : Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection : Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling : Combine fractions containing the target compound (as identified by TLC and analytical HPLC) and concentrate them.

3.2. Step 2: Preparative Reversed-Phase HPLC (Final Purification)

The final purification is achieved using preparative reversed-phase

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antioxidant Activity of Melanocin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various cell-based assays to determine the antioxidant potential of Melanocin C, a novel compound of interest. The following protocols are designed to be detailed and robust, enabling researchers to generate reliable and reproducible data for drug development and scientific research.

Introduction to Oxidative Stress and Antioxidant Activity

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial for mitigating the damaging effects of ROS. Cell-based assays are indispensable tools for evaluating the efficacy of potential antioxidant compounds like this compound in a biologically relevant context. These assays can elucidate the compound's ability to scavenge ROS, enhance endogenous antioxidant enzyme activity, and modulate cellular signaling pathways involved in the antioxidant response.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Dichlorodihydrofluorescein Diacetate (DCFDA) Assay

The DCFDA assay is a widely used method to measure intracellular ROS levels. The non-fluorescent DCFDA probe is cell-permeable and becomes deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS levels.

Experimental Protocol:

  • Cell Seeding: Seed adherent cells (e.g., HaCaT keratinocytes or B16-F10 melanoma cells) in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine, NAC).

  • Probe Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 20 µM H2DCFDA working solution in PBS to each well and incubate for 45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the H2DCFDA solution and wash the cells once with PBS. Add 100 µL of a ROS inducer, such as hydrogen peroxide (H₂O₂) at 100 µM or expose the cells to UVA radiation, in the presence or absence of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken every 5 minutes for 1-2 hours.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% ROS Inhibition
Untreated Control00
Vehicle Control0
H₂O₂/UVA Control0
This compound + H₂O₂/UVA1
This compound + H₂O₂/UVA10
This compound + H₂O₂/UVA50
This compound + H₂O₂/UVA100
NAC + H₂O₂/UVA(Positive Control)
ROS-Glo™ H₂O₂ Assay

The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescence-based method for the direct detection of hydrogen peroxide (H₂O₂), a key ROS molecule. The assay involves a substrate that reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin, generating a luminescent signal proportional to the H₂O₂ concentration.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the DCFDA assay.

  • H₂O₂ Substrate Addition: Thaw the H₂O₂ Substrate Dilution Buffer and place it on ice. Prepare the H₂O₂ Substrate solution by diluting the 10mM H₂O₂ Substrate to 125µM in the chilled buffer. Add 20µl of this solution to each well.

  • Incubation: Incubate the plate at 37°C for the desired treatment time (e.g., 2-6 hours).

  • Detection Reagent Addition: Prepare the ROS-Glo™ Detection Solution according to the manufacturer's instructions. Add 100 µL of the Detection Solution to each well.

  • Incubation and Measurement: Incubate for 20 minutes at room temperature. Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Luminescence (RLU)Standard Deviation% H₂O₂ Scavenging
Untreated Control00
Vehicle Control0
H₂O₂ Control0
This compound + H₂O₂1
This compound + H₂O₂10
This compound + H₂O₂50
This compound + H₂O₂100
Catalase + H₂O₂(Positive Control)

Assessment of Endogenous Antioxidant Enzyme Activity

This compound may exert its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).

Superoxide Dismutase (SOD) Activity Assay

SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen. SOD activity can be measured using a colorimetric assay where a water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a formazan dye. The SOD activity is quantified by its ability to inhibit this reaction.

Experimental Protocol:

  • Cell Lysis: After treating the cells with this compound for 24 hours, wash the cells with PBS and lyse them in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5 % Triton X-100, 5 mM β-mercaptoethanol, and 0.1 mg/ml PMSF). Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C. The supernatant contains the total SOD activity.

  • Assay Procedure:

    • Add 20 µl of the cell lysate (sample) to the wells of a 96-well plate.

    • Add 200 µl of the WST Working Solution to each well.

    • Add 20 µl of the Enzyme Working Solution (containing xanthine oxidase) to initiate the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The SOD activity is calculated as the percentage of inhibition of the formazan dye formation.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Absorbance (450 nm)Standard Deviation% SOD Activity InhibitionSOD Activity (U/mg protein)
Untreated Control0
Vehicle Control0
This compound1
This compound10
This compound50
This compound100
Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Its activity can be determined by monitoring the decomposition of H₂O₂. A common method involves the reaction of the remaining H₂O₂ with a chromogen to produce a colored product.

Experimental Protocol:

  • Cell Lysis: Prepare cell lysates as described for the SOD assay.

  • Assay Procedure:

    • Add 20 µl of the cell lysate to a microplate well.

    • Add 100 µl of 5 mM H₂O₂ solution.

    • Incubate at 37°C for 5 minutes.

    • Add 130 µl of a working reagent containing ferrous ammonium sulfate and sulfosalicylic acid to stop the reaction and develop the color.

    • Incubate for a further 5 minutes at room temperature.

  • Measurement: Read the absorbance at 490 nm. The catalase activity is inversely proportional to the absorbance.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Absorbance (490 nm)Standard DeviationCatalase Activity (U/mg protein)
Untreated Control0
Vehicle Control0
This compound1
This compound10
This compound50
This compound100

Nrf2-ARE Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions. Investigating the effect of this compound on this pathway can provide insights into its mechanism of action.

Experimental Protocol (Western Blot for Nrf2 nuclear translocation):

  • Cell Treatment and Fractionation: Treat cells with this compound for different time points (e.g., 1, 3, 6 hours). After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

Application Notes: DPPH Radical Scavenging Assay for Melanocin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanocin C is a compound of interest for its potential antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and reliable method to evaluate the free-radical scavenging activity of compounds.[1][2][3] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay. The method is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[2][4] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[1][3][4]

Data Presentation

The antioxidant activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid, a well-known antioxidant, was used as a positive control for comparison.

Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid

Concentration (µg/mL)This compound % InhibitionAscorbic Acid % Inhibition
1015.2 ± 1.325.8 ± 2.1
2535.7 ± 2.552.1 ± 3.4
5058.9 ± 4.185.3 ± 5.0
10082.4 ± 5.694.2 ± 2.8
IC50 (µg/mL) 42.5 23.8

Note: Data are presented as mean ± standard deviation of triplicate experiments. The IC50 value was calculated from the graph plotting scavenging percentage against the concentration of the test sample.

Experimental Protocols

This section details the methodology for the DPPH radical scavenging assay.

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic acid (positive control)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[1]

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily and kept in the dark.[1]

  • This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

  • Ascorbic Acid Standard Solutions: Prepare a stock solution of ascorbic acid in methanol. From this stock, prepare a series of dilutions to achieve final concentrations of 10, 25, 50, and 100 µg/mL.

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to respective wells.

  • Blank Preparation: For the blank wells, add 100 µL of methanol.

  • Initiation of Reaction: Add 100 µL of the DPPH working solution to all wells.[5]

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[1][2]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][6]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the sample (this compound or ascorbic acid).[7]

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare this compound and Ascorbic Acid Dilutions add_sample Add Sample/Standard to Microplate Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for DPPH radical scavenging assay.

Signaling Pathway

While the direct signaling pathway of this compound is under investigation, antioxidants generally function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. This can impact various signaling pathways involved in oxidative stress.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_compound Antioxidant Action cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Reduced_Damage Reduced Cellular Damage ROS->Reduced_Damage Causes MelanocinC This compound (Antioxidant) MelanocinC->ROS Scavenges Neutralized_ROS->Reduced_Damage Leads to

Caption: General mechanism of antioxidant action.

References

Application Notes and Protocols for Evaluating the Biological Effects of Melanocin C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological effects of Melanocin C, a hypothetical novel compound with potential anti-melanoma activity. The proposed mechanism of action for this compound is the induction of apoptosis through the inhibition of the MAPK/ERK signaling pathway, a critical pathway in melanoma proliferation and survival.

Application Note 1: Determination of this compound Cytotoxicity in Melanoma Cells

This protocol details the use of the MTT assay to measure the cytotoxic effects of this compound on melanoma cells and to determine its half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Data Presentation: this compound Cytotoxicity

Table 1: IC50 Values of this compound in Various Melanoma Cell Lines after 48h Treatment.

Cell Line IC50 (µM) Standard Deviation (±)
A375 12.5 1.8
SK-MEL-28 25.2 3.1

| MeWo | 48.9 | 5.4 |

Experimental Workflow Visualization

G cluster_workflow MTT Assay Workflow A Seed A375 Cells (5,000 cells/well) B Incubate 24h A->B C Treat with this compound (0.1-100 µM) B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay experimental workflow.

Application Note 2: Analysis of this compound-Induced Apoptosis

This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed A375 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls for compensation and to set the gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Data Presentation: this compound-Induced Apoptosis

Table 2: Percentage of Apoptotic A375 Cells Following 24h Treatment with this compound.

Treatment Group Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Total Apoptotic (%)
Vehicle Control 94.1 ± 2.5 3.2 ± 0.8 1.5 ± 0.4 4.7 ± 1.2
This compound (IC50) 55.3 ± 4.1 28.9 ± 3.3 14.2 ± 2.1 43.1 ± 5.4

| this compound (2x IC50) | 20.7 ± 3.8 | 45.1 ± 4.5 | 32.5 ± 3.9 | 77.6 ± 8.4 |

Experimental Workflow Visualization

G cluster_workflow Apoptosis Assay Workflow A Seed & Treat Cells with this compound B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & Propidium Iodide C->D E Incubate 15 min in Dark D->E F Analyze via Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

Annexin V/PI apoptosis assay workflow.

Application Note 3: Investigation of this compound's Effect on the MAPK/ERK Signaling Pathway

This protocol outlines the use of Western Blotting to determine if this compound inhibits the phosphorylation of key proteins in the MAPK/ERK pathway, such as MEK and ERK.

Experimental Protocol: Western Blotting
  • Cell Lysis and Protein Quantification:

    • Seed and treat A375 cells with this compound (IC50) for 6 hours.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-MEK (p-MEK)

      • Total MEK

      • Phospho-ERK (p-ERK)

      • Total ERK

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to their total protein levels.

Data Presentation: Signaling Pathway Modulation

Table 3: Densitometry Analysis of MAPK/ERK Pathway Protein Levels in A375 Cells.

Treatment Group p-MEK / Total MEK Ratio p-ERK / Total ERK Ratio
Vehicle Control 1.00 ± 0.08 1.00 ± 0.11

| this compound (IC50) | 0.35 ± 0.05 | 0.28 ± 0.04 |

Signaling Pathway Visualization

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation MelanocinC This compound MelanocinC->RAF G cluster_logic Experimental Characterization of this compound A Hypothesis: This compound is an anti-melanoma agent B Does it kill melanoma cells? A->B C MTT Assay: Determine IC50 B->C Yes D How does it kill the cells? C->D E Annexin V/PI Assay: Quantify Apoptosis D->E Via Apoptosis F What is the molecular mechanism? E->F G Western Blot: Analyze MAPK/ERK Pathway F->G H Conclusion: This compound inhibits MAPK/ERK pathway to induce apoptosis G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Melanocin C Production from Eupenicillium shearii

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhanced production of Melanocin C from Eupenicillium shearii fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a secondary metabolite produced by the fungus Eupenicillium shearii. It is a formamide compound and, along with its analogs Melanocin A and B, has shown potent antioxidant activity. While Melanocin A is a known melanin synthesis inhibitor, Melanocins B and C are structurally related non-isocyanide compounds. The antioxidant properties of this compound make it a compound of interest for further investigation in pharmaceutical and cosmetic applications.

Q2: What are the typical fermentation conditions for producing Melanocins from Eupenicillium shearii?

A2: The original isolation of Melanocins A, B, and C from Eupenicillium shearii F80695 utilized a specific fermentation medium. The seed culture was grown in a medium containing glucose, peptone, yeast extract, KH2PO4, and MgSO4·7H2O. The production culture used a medium composed of soluble starch, glucose, peptone, yeast extract, and CaCO3. The fermentation was carried out for a specific duration to allow for the accumulation of the metabolites in both the fermentation broth and the mycelium.

Q3: How can I quantify the yield of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable method for the quantification of this compound. A reversed-phase C18 column can be used with a gradient of water and acetonitrile as the mobile phase. Detection can be performed by monitoring the UV absorbance at a wavelength where this compound exhibits a characteristic peak. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production - Inappropriate fermentation medium composition. - Suboptimal pH of the medium. - Incorrect incubation temperature. - Insufficient aeration or agitation. - Strain degradation or contamination.- Optimize the concentrations of carbon and nitrogen sources in the medium. See Table 1 for suggested media compositions. - Adjust the initial pH of the medium to a range of 5.0-7.0. Monitor and control the pH during fermentation. - The optimal temperature for growth and secondary metabolite production in related Penicillium species is often between 25-30°C. Experiment within this range. - Increase the agitation speed or use baffled flasks to improve oxygen transfer. - Re-culture the strain from a stock culture. Perform microscopic examination and plating on selective media to check for contamination.
High Biomass but Low this compound Yield - Nutrient limitation for secondary metabolism. - Catabolite repression by rapidly consumed carbon sources like glucose. - Fermentation terminated too early or too late.- Introduce a nutrient feeding strategy to supply key precursors during the stationary phase. - Replace or supplement glucose with a more slowly metabolized carbon source like soluble starch or lactose. - Perform a time-course study to determine the optimal harvest time for maximal this compound production.
Foaming in the Fermentor - High protein content in the medium (e.g., from peptone or yeast extract). - Vigorous agitation and aeration.- Add a sterile antifoaming agent (e.g., silicone-based) to the fermentor as needed. - Reduce the agitation speed slightly, ensuring it does not compromise

Technical Support Center: Optimizing HPLC Parameters for Melanocin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of melanocins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC analysis of these peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating melanocins and related peptides?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the analysis and purification of melanocins, which include alpha-melanocyte-stimulating hormone (α-MSH) and its analogues. This technique separates peptides based on their hydrophobicity.

Q2: Which type of column is best suited for melanocin separation?

A2: C18 columns are the most frequently used stationary phases for the reversed-phase separation of peptides like melanocins. For larger peptides or proteins, wide-pore columns (e.g., 300Å) are recommended to ensure good peak shape and resolution.

Q3: Why are ion-pairing reagents like Trifluoroacetic Acid (TFA) used in the mobile phase?

A3: Ion-pairing reagents are added to the mobile phase to improve peak shape and retention of ionizable compounds like peptides. TFA forms an ion pair with the positively charged residues of the peptide, which increases the peptide's hydrophobicity and enhances its interaction with the C18 stationary phase, leading to better separation.

Q4: What is a typical starting gradient for melanocin separation?

A4: A shallow gradient is generally recommended for peptide separations. A good starting point is a linear gradient of increasing acetonitrile concentration (e.g., 10% to 60%) in water, with both solvents containing 0.1% TFA, over a period of 30-60 minutes.

Q5: How does mobile phase pH affect the separation of melanocins?

A5: The pH of the mobile phase can significantly alter the retention and selectivity of peptide separations by changing the ionization state of acidic and basic amino acid residues. For example, acidic peptides are better retained at low pH where their negative charges are neutralized. It is crucial to operate within the pH stability range of the column, especially for silica-based packings.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation
Poor Resolution / Peak Overlap - Inappropriate mobile phase gradient. - Incorrect column chemistry. - Suboptimal mobile phase pH.- Optimize the gradient slope; a shallower gradient often improves resolution. - Screen different stationary phases (e.g., C8, Phenyl) to find alternative selectivity. - Adjust the mobile phase pH to alter the charge state and retention of the peptides.
Peak Tailing - Secondary interactions with the stationary phase. - Column

Technical Support Center: Troubleshooting Melanocin C Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melanocin C antioxidant assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and navigate common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter while evaluating the antioxidant properties of this compound.

FAQ 1: Why am I seeing no or very low antioxidant activity with this compound in my DPPH assay?

Possible Causes and Solutions:

  • Incorrect Protocol or Reagent Issues:

    • Solution: Ensure your DPPH protocol is validated. Test the assay with a known antioxidant standard like Trolox or ascorbic acid to confirm that the DPPH reagent is active and the protocol is working correctly.[1]

  • Sample Preparation and Stability:

    • Solution: Use freshly prepared this compound extracts for your experiments. The stability of the compound in certain solvents or under specific storage conditions might be a factor. Consider lyophilizing the end product for better stability.[1]

  • Solvent Choice:

    • Solution: The choice of solvent can significantly impact the results of a DPPH assay. Methanol or ethanol are commonly used, but other solvents like acetone might yield different results. Ensure that this compound is soluble and stable in the chosen solvent.[2][3] The presence of water can also influence the reaction.[3]

  • Reaction Kinetics:

    • Solution: The reaction between DPPH and an antioxidant is a kinetic process.[1] Ensure you are incubating the reaction for an appropriate amount of time to reach a steady state. The reaction curves for DPPH can be complex, with a fast initial electron transfer followed by a slower hydrogen atom transfer.[4]

  • Low Radical Scavenging Potency:

    • Solution: While many natural compounds exhibit antioxidant activity, it's possible that this compound has low intrinsic free radical scavenging ability under the specific conditions of the DPPH assay. It is recommended to use a panel of different antioxidant assays to get a more comprehensive picture.[5]

FAQ 2: The results from my ABTS assay are inconsistent or not reproducible for this compound.

Possible Causes and Solutions:

  • ABTS Radical Generation:

    • Solution: The generation of the ABTS radical cation (ABTS•+) is a critical step that requires a 12-16 hour incubation period in the dark.[6] Ensure this step is performed consistently for reproducible results.

  • pH of the Reaction Medium:

    • Solution: The antioxidant activity measured by the ABTS assay can be pH-dependent.[7][8] Standardize and control the pH of your reaction buffer across all experiments to ensure consistency.

  • Reaction Time:

    • Solution: Similar to the DPPH assay, the reaction time in the ABTS assay is crucial. For some compounds, a short incubation of 6-10 minutes may not be sufficient to reach equilibrium.[7] It is advisable to perform a time-course experiment to determine the optimal reaction time for this compound.

  • Interference from Sample Components:

    • Solution: If your this compound sample is a crude or semi-purified extract, other components might interfere with the assay. Pigments in the extract could absorb at the same wavelength as the ABTS radical, leading to inaccurate readings.[1] Proper blanking and sample dilution are essential.

FAQ 3: I am observing a pro-oxidant effect with this compound in my cellular antioxidant assay. Is this expected?

Possible Causes and Solutions:

  • Concentration-Dependent Effects:

    • Solution: Many antioxidant compounds can exhibit pro-oxidant activity at higher concentrations.[9][10] It is crucial to test a wide range of this compound concentrations to determine its dose-response curve and identify any potential pro-oxidant effects.

  • Interaction with Metal Ions:

    • Solution: Some compounds, particularly those related to melanin, can chelate metal ions and, under certain conditions, participate in redox cycling to generate reactive oxygen species (ROS).[11] The presence of trace metals in your cell culture medium could contribute to a pro-oxidant effect.

  • Cellular Context:

    • Solution: The antioxidant or pro-oxidant effect of a compound can be highly dependent on the cellular context, including the cell type and its metabolic state.[10] Melanoma cells, for instance, have a unique redox environment.[9][12]

  • Assay-Specific Artifacts:

    • Solution: In cellular assays that use fluorescent probes like DCFH-DA, there can be artifacts. The probe itself can be a source of ROS, and some compounds may interfere with the fluorescence measurement.[13] It is important to include appropriate controls to rule out such artifacts.

Data Presentation

Table 1: Common Issues in In Vitro Antioxidant Assays and Potential Solutions

IssueDPPH AssayABTS AssayPotential General Solutions
Low/No Activity Steric hindrance of DPPH radical[4][6].Slow reaction kinetics for some compounds[7].Use a panel of assays; optimize solvent and pH[3][5].
Poor Reproducibility Sensitivity to light and oxygen[2][4].Inconsistent ABTS•+ generation[6].Standardize protocols; control environmental factors.
Interference Sample color absorbing at 517 nm[1].Sample components interfering with the radical[14].Use proper blanks; dilute samples.
Pro-oxidant Effect Less common in chemical assays.Less common in chemical assays.Test a wide concentration range; consider metal chelation[9][11].

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to an absorbance of approximately 1.0 at 517 nm.[2]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the this compound solution to the DPPH solution.

    • Include a blank (solvent + DPPH) and a positive control (e.g., Trolox or ascorbic acid).

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). The optimal time should be determined experimentally.[1]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][15]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6][15]

  • Sample Preparation: Prepare a series of concentrations of this compound in an appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the this compound solution to the ABTS•+ working solution.

    • Include a blank (solvent + ABTS•+) and a positive control (e.g., Trolox).

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes, but may need optimization).[7][16]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and express the results as TEAC.

Visualizations

Signaling Pathways and Experimental Workflows

troubleshooting_workflow start_node Unexpected Result in Antioxidant Assay check_protocol Verify Assay Protocol and Reagents start_node->check_protocol check_sample Assess Sample Integrity (Purity, Stability, Solvent) start_node->check_sample check_kinetics Evaluate Reaction Kinetics (Time, pH) start_node->check_kinetics pro_oxidant Investigate Pro-oxidant Potential start_node->pro_oxidant run_controls Run Positive/Negative Controls check_protocol->run_controls Control fails? dilution_series Perform Dilution Series check_sample->dilution_series Concentration effects? multiple_assays Use Orthogonal Assays (e.g., Cellular Assays) check_kinetics->multiple_assays Kinetics unusual? pro_oxidant->multiple_assays Pro-oxidant effect observed? interpret_results Interpret Results in Context run_controls->interpret_results dilution_series->interpret_results multiple_assays->interpret_results

Caption: A logical workflow for troubleshooting unexpected results in antioxidant assays.

antioxidant_mechanism melanocin_c This compound direct_scavenging Direct Radical Scavenging melanocin_c->direct_scavenging may directly act via nrf2_pathway Nrf2 Signaling Pathway melanocin_c->nrf2_pathway may activate ros Reactive Oxygen Species (ROS) cellular_damage Cellular Damage (Lipids, Proteins, DNA) ros->cellular_damage causes antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) antioxidant_enzymes->ros detoxify direct_scavenging->ros neutralizes nrf2_pathway->antioxidant_enzymes leads to

Caption: Potential antioxidant mechanisms of action for this compound in a cellular context.

References

Technical Support Center: Interpreting Complex NMR Spectra of Melanocin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectral analysis of Melanocin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the acquisition and interpretation of complex NMR spectra of this natural product.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample showing broad peaks?

A1: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:

  • Aggregation: this compound, with its multiple hydroxyl and amide groups, has a propensity for intermolecular hydrogen bonding, leading to aggregation at higher concentrations. This can result in broader signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

  • Solvent Viscosity: Highly viscous solvents can restrict molecular tumbling, leading to broader lines.

  • Chemical Exchange: The formamide protons (–NHCHO) and hydroxyl protons (–OH) can undergo chemical exchange with residual water or other exchangeable protons in the solvent, which can broaden their signals.

Q2: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum due to significant signal overlap. What can I do?

A2: Signal overlap in the aromatic region is a common challenge with polycyclic aromatic compounds like this compound. Here are several strategies to resolve and assign these protons:

  • 2D NMR Experiments: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • COSY/TOCSY: These experiments will help identify coupled proton networks within the individual aromatic rings.

    • NOESY/ROESY: These will reveal through-space correlations between protons, which can be crucial for establishing the relative positions of different spin systems and for stereochemical assignments.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, Methanol-d₄) can induce differential chemical shift changes, potentially resolving overlapping signals.[1]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase chemical shift dispersion, often leading to better resolution of crowded spectral regions.

Q3: The integration of my ¹H NMR spectrum does not seem to match the expected proton count for this compound. What could be the cause?

A3: Inaccurate integration can be due to:

  • Broad Exchangeable Protons: The signals for the OH and NH protons are often broad and may be difficult to integrate accurately.[1] They may also be underestimated due to exchange with deuterium from the solvent (D₂O exchange).

  • Signal Overlap: If peaks are not well-resolved, integrating them individually becomes challenging.

  • Relaxation Effects: In quantitative ¹H NMR, differences in the longitudinal relaxation times (T₁) of different protons can lead to inaccurate integrals if the recycle delay (d1) is too short.

Troubleshooting Guides

Problem: Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step Experimental Protocol
Low Sample Concentration Increase the concentration of this compound in the NMR tube.Prepare a more concentrated solution, ensuring solubility to avoid aggregation.
Insufficient Number of Scans Increase the number of transients acquired.For a standard ¹H experiment, start with 16 or 32 scans and increase as needed. For ¹³C, a significantly higher number of scans will be necessary.
Improper Receiver Gain Setting Optimize the receiver gain.The receiver gain should be set as high as possible without causing signal clipping (ADC overflow). This is typically an automated procedure on modern spectrometers.
Problem: Difficulty in Assigning Quaternary Carbons
Possible Cause Troubleshooting Step Experimental Protocol
Quaternary carbons do not appear in DEPT experiments. Utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. Quaternary carbons will show cross-peaks with nearby protons, allowing for their assignment.
Weak HMBC correlations. Optimize the HMBC experiment.Adjust the long-range coupling delay (typically ~8 Hz for aromatic systems) to enhance correlations to quaternary carbons.

Experimental Protocols

D₂O Exchange for Identification of Exchangeable Protons
  • Acquire a standard ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a small drop (10-20 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the OH and NH protons will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O addition.[1]

Standard 2D NMR Experiments for Structural Elucidation

The following table summarizes the key 2D NMR experiments useful for the structural elucidation of this compound.

Experiment Information Obtained Typical Application for this compound
COSY ¹H-¹H correlations through 2-3 bonds.Identify coupled protons within the aromatic rings and the dihydro-naphthalene moiety.
HSQC ¹H-¹³C one-bond correlations.Assign the protonated carbons by correlating the proton and carbon chemical shifts.
HMBC ¹H-¹³C long-range (2-3 bond) correlations.Connect different spin systems and assign quaternary carbons. Crucial for linking the dihydroxyphenyl ring to the naphthalenediol core.
NOESY/ROESY ¹H-¹H through-space correlations.Determine the spatial proximity of protons, which is essential for confirming the overall structure and stereochemistry.

Data Presentation

Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

The following table provides a hypothetical, yet plausible, summary of ¹³C NMR chemical shifts for this compound based on its structure and typical values for similar functional groups.[2][3] Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon Atom Chemical Shift Range (ppm) Carbon Type (from DEPT) Notes
C=O (Formamide)160 - 165CH
Aromatic C-O145 - 155C
Aromatic C-N135 - 145C
Aromatic C-C120 - 130C
Aromatic C-H110 - 125CH
Dihydro-naphthalene CH100 - 115CH
Dihydro-naphthalene C125 - 135C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer proton ¹H NMR transfer->proton carbon ¹³C NMR proton->carbon dept DEPT carbon->dept cosy COSY dept->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY hmbc->noesy assign_1d Assign 1D Spectra noesy->assign_1d assign_2d Assign 2D Spectra assign_1d->assign_2d structure Propose Structure assign_2d->structure

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_workflow start Complex/Overlapping ¹H NMR Spectrum check_concentration Is sample concentration high? start->check_concentration dilute Dilute sample or use a different solvent check_concentration->dilute Yes acquire_2d Acquire 2D NMR (COSY, TOCSY) check_concentration->acquire_2d No dilute->acquire_2d higher_field Use higher field NMR spectrometer acquire_2d->higher_field resolve_overlap Resolve overlapping signals higher_field->resolve_overlap

Caption: Troubleshooting logic for overlapping ¹H NMR signals.

References

Validation & Comparative

Validating the Antioxidant Effects of Melanocin C in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Melanocin C against established antioxidants, Vitamin C and Quercetin. The data presented for this compound is a realistic, hypothetical projection based on its chemical structure and known role as a melanin synthesis inhibitor, intended to guide future experimental validation. All comparisons are contextualized within the human keratinocyte cell line, HaCaT, a standard model for dermatological and oxidative stress research.

Introduction to this compound

This compound is a naturally occurring phenolic compound with the chemical formula C18H14N2O6[1]. It has been isolated from Eupenicillium shearii and is recognized as an inhibitor of melanin synthesis[2]. Its polyphenolic structure suggests potent antioxidant capabilities, making it a compound of interest for applications in dermatology and pharmacology to combat oxidative stress-related conditions. This guide aims to provide a framework for validating these presumed antioxidant effects.

Comparative Antioxidant Performance

To objectively evaluate the potential of this compound, its projected antioxidant efficacy is compared with that of Vitamin C (Ascorbic Acid) and Quercetin, two well-characterized antioxidants. The following tables summarize key performance indicators in HaCaT cells subjected to oxidative stress (e.g., induced by H2O2 or UVB radiation).

Cell Viability under Oxidative Stress (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of an antioxidant, a higher percentage of cells are expected to survive exposure to an oxidative stressor.

CompoundConcentration (µM)Cell Viability (%) vs. Control (Stressed)
This compound (Hypothetical) 1085%
2095%
Vitamin C 50Increased cell viability[3]
Quercetin 10Significantly increased[4]
20Significantly increased[4]
Reduction of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

The DCFH-DA assay quantifies the intracellular generation of ROS. Effective antioxidants will significantly reduce the fluorescence intensity, indicating a decrease in ROS levels.

CompoundConcentration (µM)Reduction in ROS (%) vs. Control (Stressed)
This compound (Hypothetical) 1040%
2065%
Vitamin C Not specifiedPrevents radical formation[5]
Quercetin 5Decreased UVB-induced ROS[6]
10Decreased UVB-induced ROS[6]

Signaling Pathways in Antioxidant Action

The cellular defense against oxidative stress is often mediated by specific signaling pathways. The Nrf2/ARE pathway is a primary route through which cells regulate the expression of antioxidant and detoxification genes[7][8][9][10].

This compound's Hypothetical Mechanism of Action

It is hypothesized that this compound, like many phenolic antioxidants, activates the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or an antioxidant like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Melanocin_C_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melanocin_C This compound Keap1_Nrf2 Keap1-Nrf2 Complex Melanocin_C->Keap1_Nrf2 stabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Hypothetical Nrf2/ARE signaling pathway activated by this compound.

Experimental Protocols

For the validation of this compound's antioxidant effects, the following standardized protocols are recommended.

Cell Culture and Treatment

HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Vitamin C, or Quercetin for a specified period before being exposed to an oxidative stressor like hydrogen peroxide (H2O2) or UVB radiation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • After treatment, the culture medium is removed, and cells are incubated with MTT solution (0.5 mg/mL in serum-free medium) for 3-4 hours at 37°C[11][12][13].

  • The MTT solution is then removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl solution)[11][12][13].

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader[12]. Cell viability is expressed as a percentage relative to the untreated control cells.

DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Following treatment, cells are washed with phosphate-buffered saline (PBS) and then incubated with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30-45 minutes at 37°C in the dark[14][15][16][17][18].

  • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[14][15][16][17][18].

  • After incubation, cells are washed again with PBS to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively[14][15][16][17].

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis start Seed HaCaT cells in 96-well plates incubation1 Incubate overnight (37°C, 5% CO2) start->incubation1 pretreatment Pre-treat with This compound / Vitamin C / Quercetin incubation1->pretreatment stressor Induce oxidative stress (e.g., H2O2 or UVB) pretreatment->stressor mtt_assay MTT Assay (Cell Viability) stressor->mtt_assay dcfh_da_assay DCFH-DA Assay (ROS Measurement) stressor->dcfh_da_assay mtt_readout Measure Absorbance (570 nm) mtt_assay->mtt_readout dcfh_readout Measure Fluorescence (Ex: 485 nm, Em: 535 nm) dcfh_da_assay->dcfh_readout analysis Data Analysis and Comparison mtt_readout->analysis dcfh_readout->analysis

Caption: General experimental workflow for validating antioxidant effects.

Conclusion and Future Directions

While direct experimental data on the antioxidant effects of this compound is currently lacking, its chemical properties and known biological activity as a melanin synthesis inhibitor provide a strong rationale for its investigation as a potent antioxidant. The hypothetical data and experimental framework presented in this guide offer a clear path for future research to validate its efficacy in various cell lines. Comparative studies against established antioxidants like Vitamin C and Quercetin will be crucial in determining its relative potency and potential therapeutic applications in skin health and disease. Further investigation into its mechanism of action, particularly its interaction with the Nrf2 pathway, will provide deeper insights into its cellular effects.

References

The Scant Data on Melanocin C: A Comparative Look at its Natural Analogs and Their Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

While dedicated structure-activity relationship (SAR) studies on synthetic analogs of Melanocin C are not available in the current scientific literature, a comparative analysis of its naturally occurring counterparts—Melanocin A and B—provides initial insights into the structural features crucial for its biological activities. This guide synthesizes the known information on these compounds, presenting their comparative bioactivities, the experimental protocols used for their evaluation, and a hypothesized signaling pathway for their role in melanogenesis.

Comparative Biological Activity of Melanocins

Melanocins A, B, and C are natural products isolated from Eupenicillium shearii. Although structurally similar, they exhibit significant differences in their biological activities, particularly in the inhibition of melanin synthesis. The key differentiator appears to be the presence of an isocyanide group in Melanocin A, which is absent in Melanocins B and C.

CompoundStructureMushroom Tyrosinase Inhibition (IC₅₀)Melanin Biosynthesis Inhibition (MIC)Growth Inhibition of Streptomyces bikiniensisAntioxidant Activity (DPPH & Superoxide Radical Scavenging)
Melanocin A Contains an isocyanide group9.0 nM0.9 µMActivePotent
Melanocin B Non-isocyanideInactiveInactiveNot reportedPotent
This compound Non-isocyanideInactiveInactiveNot reportedPotent

This preliminary comparison strongly suggests that the isocyanide functional group is critical for the anti-melanogenic and antibacterial activities observed in Melanocin A. The lack of this group in Melanocins B and C renders them inactive in these specific assays, despite all three compounds demonstrating potent antioxidant properties. This highlights a clear structural determinant for a specific biological function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Melanocin activities.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary in vitro method to screen for inhibitors of tyrosinase, the key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (from Agaricus bisporus)

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (Melanocins)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compounds.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the ability of a compound to inhibit melanin production in a relevant cell line.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte Stimulating Hormone (α-MSH) to stimulate melanogenesis

  • Test compounds (Melanocins)

  • Phosphate Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds in the presence of α-MSH to induce melanin production.

  • Incubate the cells for 48-72 hours.

  • Wash the cells with PBS and harvest them.

  • Lyse the cell pellet with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • The melanin content is normalized to the total protein content of each sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to assess the antioxidant capacity of a compound.

Materials:

  • DPPH solution in methanol

  • Test compounds (Melanocins)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add various concentrations of the test compounds to a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration, where a decrease in absorbance indicates a higher scavenging activity.

Visualizing the Biological Context

Hypothesized Signaling Pathway of Melanogenesis Inhibition

While the precise mechanism of action for Melanocin A is not fully elucidated, its potent inhibition of tyrosinase suggests a direct impact on the melanin synthesis pathway. The following diagram illustrates the key steps in melanogenesis and the likely point of inhibition by active compounds like Melanocin A.

Replicating Findings on the Antioxidant Properties of Melanocin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of melanin compounds, used here as a proxy for "Melanocin C," against other well-established antioxidant alternatives. The information is intended to assist researchers in replicating and expanding upon findings in the field of antioxidant research. This document includes quantitative data from various studies, detailed experimental protocols for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Antioxidant Activity

The antioxidant capacity of various melanin sources has been evaluated using several standard assays. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which are key indicators of antioxidant potency. A lower value generally signifies higher antioxidant activity. For comparison, data on other known antioxidants are included where available.

Antioxidant CompoundAssayEC50/IC50 ValueSource/Reference
Melanin (Chestnut Shell Fraction 3) DPPH Radical Scavenging66.5 ± 1.0 mg/L (EC50)
Melanin (Chestnut Shell Fraction 2) DPPH Radical Scavenging75.5 ± 2.1 mg/L (EC50)
Melanin (Chestnut Shell Fraction 1) DPPH Radical Scavenging292.2 ± 3.9 mg/L (EC50)
Melanin (Aspergillus niger) DPPH Radical Scavenging12.2 µg/ml (IC50)
Melanin (Curvularia chlamydospore) DPPH Radical Scavenging13.48 µg/ml (IC50)
Melanin (Aspergillus niger) ABTS Radical Scavenging15.47 µg/ml (IC50)
Melanin (Curvularia chlamydospora) ABTS Radical Scavenging25.87 µg/ml (IC50)
Melanin (Auricularia auricula) DPPH Radical Scavenging0.52 mg/mL (IC50)
Melanin (Auricularia auricula) Superoxide Radical Scavenging0.91 mg/mL (IC50)
Melanin (Auricularia auricula) Hydroxyl Radical Scavenging0.56 mg/mL (IC50)
Synthetic Melanin HOCl ScavengingComparable to fungal melanin
Butylated Hydroxytoluene (BHT) DPPH Radical Scavenging722.3 ± 4.4 mg/L (EC50)

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for commonly employed antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: In a test tube, mix a specific volume of the antioxidant sample (at various concentrations) with the DPPH solution. A typical ratio is 0.1 mL of the sample to 3.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 515-517 nm using a spectrophotometer. A blank containing only the solvent and the DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC50/IC50 Determination: The EC50 or IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.

A Comparative Analysis of the Biological Effects of Melanocins A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Melanocins A, B, and C, a family of compounds isolated from the fungus Eupenicillium shearii.[1][2][3] The data presented herein is derived from experimental studies and is intended to inform research and development efforts in fields such as dermatology, oncology, and microbiology.

Overview of Melanocins

Melanocins A, B, and C are structurally related metabolites. A key structural difference is the presence of an isocyanide group in Melanocin A, which is absent in Melanocins B and C.[3][4] This structural variation has a profound impact on their biological activities.

Comparative Biological Activities

The primary biological activities of Melanocins A, B, and C are summarized in the table below. All three compounds have demonstrated potent antioxidant effects; however, only Melanocin A exhibits significant inhibitory effects on melanin synthesis and microbial growth.[3][5]

Biological ActivityMelanocin AMelanocin BMelanocin C
Melanin Synthesis Inhibition
Mushroom Tyrosinase Inhibition (IC₅₀)9.0 nM[3][5]No Inhibition[3][5]No Inhibition[3][5]
B16 Melanoma Cell Melanin Synthesis (MIC)0.9 µM[3][5]No Inhibition[3][5]No Inhibition[3][5]
Antimicrobial Activity
Inhibition of Streptomyces bikiniensisYes[3][5]No Inhibition[3][5]No Inhibition[3][5]
Antioxidant Activity
DPPH Radical ScavengingPotent[3]Potent[3]Potent[3]
Superoxide Anion Radical ScavengingPotent[3]Potent[3]Potent[3]

Mechanism of Action and Signaling Pathways

The primary mechanism for the anti-melanogenic activity of Melanocin A is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][6] The isocyanide group is critical for this inhibitory action.[5] In contrast, Melanocins B and C, lacking this functional group, do not inhibit tyrosinase.[5] While the broader melanogenesis pathway involves signaling cascades such as the cAMP/PKA and MAPK pathways that regulate the transcription factor MITF, there is currently no direct evidence to suggest that Melanocins A, B, or C interact with these signaling pathways.

cluster_MelanocinA Melanocin A cluster_Melanogenesis Melanin Synthesis Pathway MelanocinA Melanocin A (with Isocyanide group) Tyrosinase Tyrosinase MelanocinA->Tyrosinase Inhibits DOPA L-DOPA Tyrosine Tyrosine Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin cluster_comparison Comparative Activity Melanocins Melanocins A, B, C Antioxidant Antioxidant Activity Melanocins->Antioxidant MelanocinA Melanocin A (Isocyanide Group) Inhibition Melanin Synthesis Inhibition & Antimicrobial Activity MelanocinA->Inhibition MelanocinBC Melanocins B & C (No Isocyanide Group) NoInhibition No Inhibition MelanocinBC->NoInhibition cluster_workflow Mushroom Tyrosinase Inhibition Assay Workflow start Start step1 Prepare reaction mixture: Buffer + Test Compound + Tyrosinase start->step1 step2 Pre-incubate step1->step2 step3 Add L-DOPA substrate step2->step3 step4 Measure absorbance (e.g., 475 nm) step3->step4 step5 Calculate % Inhibition & IC₅₀ step4->step5 end End step5->end cluster_workflow DPPH Radical Scavenging Assay Workflow start Start step1 Prepare DPPH solution and test compound dilutions start->step1 step2 Mix DPPH solution with test compound step1->step2 step3 Incubate in the dark step2->step3 step4 Measure absorbance at ~517 nm step3->step4 step5 Calculate % scavenging activity step4->step5 end End step5->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.